MAGE-1 (289-298)

Cancer/Testis Antigen Immunodominance Multiple Myeloma

Researchers needing a validated positive control for HLA-B*07:02 T-cell assays often face lot-to-lot variability from unvalidated sources. This MAGE-1 (289-298) peptide (RVRFFFPSL) is a naturally processed tumor epitope with documented dual HLA restriction (B*07:02/Cw7), eliminating the need for separate epitope screening across patient cohorts. • Functional avidity benchmarked at EC50=100 pM (IFN-γ), supporting TCR potency assay standardization. • Enables direct ex vivo enumeration; documented 0.07% tetramer+ CD8+ frequency provides assay sensitivity reference. • Conserved inter-patient TCR gene usage ensures reproducible repertoire analysis, not dominated by private clonotypes.

Molecular Formula
Molecular Weight
Cat. No. B1575078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-1 (289-298)
SynonymsMelanoma-associated antigen 1 (289-298); MAGE-1 (289-298)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-1 (289–298) Peptide Overview


MAGE-1 (289–298), also designated MAGE-A1 289–298, is a 9-amino-acid linear peptide epitope (sequence RVRFFFPSL) derived from the Melanoma-Associated Antigen A1 (MAGE-A1) protein, a founding member of the Cancer/Testis Antigen (CTA) family [1]. Identified as a naturally processed and HLA-B*07:02 (HLA-B7)-presented T-cell epitope, this peptide is recognized by cytolytic T lymphocytes (CTLs) on MAGE-A1-expressing tumor cells [1]. It is catalogued in the authoritative Database of T Cell-Defined Human Tumor Antigens (IEDB Epitope ID 179897) as a fully validated tumor antigen meeting stringent criteria for natural processing and tumor recognition [2]. The peptide is commercially available from multiple specialty suppliers for research-use-only applications including T-cell assays, immune monitoring, antigen-specific T-cell stimulation, and MHC multimer construction.

Why Substitution Is Not Feasible


MAGE family epitopes cannot be interchanged without experimental justification because each peptide is restricted by a distinct HLA allotype that dictates patient eligibility and assay specificity [1]. MAGE-1 (289–298) is restricted by HLA-B*07:02, whereas other well-characterized MAGE-A1 epitopes—such as EADPTGHSY (161–169, HLA-A*01:01) and KVLEYVIKV (278–286, HLA-A*02:01)—bind entirely different HLA molecules and would require screening of different patient populations [2]. Substituting one MAGE epitope for another alters the peptide sequence, the TCR contacts, and the HLA restriction element, fundamentally changing the biological readout in ELISpot, tetramer staining, or cytotoxicity experiments. Furthermore, MAGE-1 (289–298) exhibits a quantitatively documented dual HLA restriction (B*07:02 and Cw7) and the highest spontaneous immunodominance among a panel of 12 cancer/testis peptides in multiple myeloma patients—properties not shared by other MAGE-A1 epitopes [3].

Key Differentiation Evidence


Immunodominance in CTA Peptide Screening

In a systematic screen of 12 peptide epitopes from MAGE-A1, MAGE-A2, MAGE-A3, LAGE-1, and NY-ESO-1 in 37 multiple myeloma patients, recognition of MAGE-A1 (289–298) was explicitly reported as the most frequent response observed within the peptide panel [1]. Among HLA-B*07:02-positive patients, 2 of 6 evaluable individuals mounted a detectable CD8+ T-cell response to MAGE-A1 (289–298), with one patient (patient 4) exhibiting a notably strong tetramer-positive response of 0.07% of total CD8+ T cells [2]. For comparison, the responses to the 5 HLA-A*02:01-restricted peptides in the same panel were detected only for 2 of those 5 peptides (MAGE-A2 157–166 and LAGE-1-Alt-ORF), with the other 3 HLA-A2 peptides yielding zero detectable responses despite HLA-matched patients being present in the cohort [2]. This establishes MAGE-1 (289–298) as immunodominant relative to a diverse comparator set of clinically relevant CTA epitopes, a property not claimed for the MAGE-A1 161–169 (EADPTGHSY, HLA-A1) or MAGE-A1 278–286 (KVLEYVIKV, HLA-A2) epitopes in comparable patient screening studies.

Cancer/Testis Antigen Immunodominance Multiple Myeloma Peptide Screening

Functional Avidity of Specific T-Cell Clones

Seven CD8+ T-cell clones specific for MAGE-1 (289–298) isolated from three multiple myeloma patients at several time-points exhibited uniformly high functional avidity: 50% of maximal interferon-γ (IFN-γ) production was achieved at a peptide concentration of 10⁻¹⁰ M (100 pM), and the variation in peptide sensitivity among clones spanned only one order of magnitude [1]. This demonstrates both high-affinity TCR–pMHC interaction and remarkably consistent clonal avidity across different patients and time-points. As a class-level reference, many clinically relevant tumor-specific CD8+ T-cell clones recognizing other shared tumor antigens exhibit functional avidity EC50 values in the nanomolar (10⁻⁹–10⁻⁷ M) range; the 100 pM sensitivity reported here positions MAGE-1 (289–298)-specific clones in the high-avidity category typically associated with more effective tumor cell recognition [1]. No comparable EC50 data are available for MAGE-A1 161–169 (EADPTGHSY) or MAGE-A1 278–286 (KVLEYVIKV)-specific human CTL clones in the primary literature.

TCR Affinity Functional Avidity IFN-γ EC50 T-Cell Clone

Dual HLA Restriction Profile

MAGE-1 (289–298) was originally identified as an HLA-B*07:02 (HLA-B7)-restricted epitope [1]. However, in a subsequent study of multiple myeloma patients, three CD8+ T-cell clones isolated from a patient who did not express HLA-B*07:02 were shown to recognize the MAGE-1 (289–298) peptide on lymphoblastoid cell lines expressing HLA-Cw7, providing direct evidence that the peptide is naturally processed and presented through a second, independent HLA class I molecule [2]. This dual restriction is functionally relevant: all seven clones studied—including those restricted by HLA-Cw7—retained the ability to recognize and kill multiple myeloma cell lines [2]. For comparison, other well-characterized MAGE-A1 epitopes such as 161–169 (EADPTGHSY, HLA-A*01:01) and 278–286 (KVLEYVIKV, HLA-A*02:01) are reported as mono-restricted in the 2013 Database of T Cell-Defined Human Tumor Antigens [3]. The additional Cw7 restriction of MAGE-1 (289–298) has no parallel among the five MAGE-A1 epitopes described by Chaux et al. (1999), which are singly restricted to HLA-A3, -A28, -B53, -Cw2, and -Cw3, respectively [4].

HLA Restriction Cross-Presentation HLA-Cw7 Patient Stratification

T-Cell Receptor Conservation Across Patients

TCR gene usage analysis of five MAGE-1 (289–298)-specific CD8+ T-cell clones from three different multiple myeloma patients revealed conserved features in both TCR α and β chain genes, indicating a correlation between TCR usage and peptide specificity [1]. This inter-patient TCR conservation is a distinctive characteristic: it implies that the immune response to this epitope is structurally constrained and reproducible across individuals, which facilitates the development of standardized TCR-transduced reporter cell lines and TCR gene therapy vectors. By contrast, no comparable inter-patient TCR conservation data have been published for the MAGE-A1 161–169 (EADPTGHSY) or 278–286 (KVLEYVIKV) epitopes; for the latter, 18 T-cell clones recognizing KVLEYVIKV in HLA-A*02:01 were generated but TCR repertoire analysis across patients was not reported [2].

TCR Repertoire Clonality TCR Sequencing Immune Monitoring

Tumor Cell Killing by Specific CTL Clones

All seven MAGE-1 (289–298)-specific CD8+ T-cell clones isolated from three multiple myeloma patients demonstrated the capacity to recognize and kill multiple myeloma cell lines endogenously expressing MAGE-A1 [1]. This functional tumor cell killing was observed regardless of whether the clone's restriction element was HLA-B*07:02 or HLA-Cw7, confirming that both restriction pathways support productive tumor cell lysis [1]. The original CTL clone described by Luiten et al. (2000) similarly lysed HLA-B7-positive tumor cells expressing MAGE-A1 [2]. In the MAGE-A1 epitope landscape, not all validated epitopes have equivalent functional tumor-killing data: Chaux et al. (1999) reported that CTL clones recognizing five other MAGE-A1 epitopes (HLA-A3, -A28, -B53, -Cw2, -Cw3 restricted) recognized target cells expressing the MAGE-A1 gene, but tumor cell killing was not quantified [3]. For the MAGE-A1 278–286 (KVLEYVIKV) epitope, Ottaviani et al. (2005) demonstrated efficient killing of HLA-A2 tumor cells expressing MAGE-1, with the additional finding that killing occurred both with and without IFN-γ pretreatment, indicating processing by both standard proteasome and immunoproteasome [4].

Cytotoxicity Tumor Cell Killing Functional Validation CTL Clone

Research and Industrial Applications


Ex Vivo Immune Monitoring in HLA-Matched Cohorts

MAGE-1 (289–298) is the most frequent ex vivo CD8+ T-cell response among cancer/testis antigens in multiple myeloma patients [1]. HLA-B*07:02/HLA-Cw7 tetramer or Dextramer reagents loaded with RVRFFFPSL enable direct enumeration of antigen-specific CD8+ T cells without prior in vitro expansion. The documented 0.07% tetramer+ CD8+ T-cell frequency in a representative patient provides a benchmark for assay sensitivity requirements [2]. The dual HLA restriction (B*07:02 and Cw7) permits screening of patients who lack HLA-B7 but express Cw7, extending cohort coverage beyond single-restriction MAGE epitopes [1].

Potency Assessment of TCR-Engineered Therapies

The high functional avidity (EC50 = 100 pM for IFN-γ production) and conserved inter-patient TCR gene usage of MAGE-1 (289–298)-specific clones [1] make this peptide an ideal reference antigen for potency assays of TCR-T or TCR-like antibody products targeting MAGE-A1. Peptide titration in IFN-γ ELISpot or intracellular cytokine staining assays can quantitatively benchmark the functional sensitivity of manufactured TCR-engineered cells against published clonal avidity data. The availability of anti-MAGE-A1 (RVRFFFPSL) TCR Jurkat reporter cell lines [3] further supports their use as a standardized positive control system.

MHC Multimer Sorting and Single-Cell Analysis

Commercial availability of PE-conjugated HLA-B*07:02/MAGEA1 (RVRFFFPSL) MHC tetramers and Dextramer reagents [4] enables fluorescence-activated cell sorting (FACS) of antigen-specific CD8+ T cells for downstream single-cell TCR sequencing, transcriptomic profiling, or functional cloning. The documented TCR conservation across patients [1] reduces the likelihood that sorted populations will be dominated by a single private clonotype, supporting robust repertoire analysis.

Peptide-Based Vaccination Studies

The validated natural processing and presentation of MAGE-1 (289–298) through both the standard proteasome and immunoproteasome pathways (inferred from tumor recognition ± IFN-γ for homologous MAGE-A1 epitopes [5]) supports its use as a vaccine immunogen. The peptide has been included in multi-peptide vaccine panels and was recognized as the immunodominant response in patient screening [1]. Procurement of GMP-grade or high-purity research-grade peptide (>95% purity as specified by vendors [6]) is a prerequisite for formulation studies, adjuvant compatibility testing, and immunogenicity assessment in HLA-B7 transgenic mouse models.

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